molecular formula C38H33NO4S B613520 Fmoc-D-Cys(Mtt)-OH CAS No. 252206-29-4

Fmoc-D-Cys(Mtt)-OH

Cat. No. B613520
M. Wt: 599.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Solid-Phase Peptide Synthesis (SPPS) Efficiency : Fmoc-D-Cys(Mtt)-OH and similar compounds are essential in solid-phase peptide synthesis. However, some derivatives, like Fmoc-Dab(Mtt)-OH, have shown poor coupling efficiency, suggesting that alternative orthogonally protected building blocks may be preferable in certain situations for avoiding costly and tedious procedures (Lam, Wu, & Wong, 2022).

  • Acid-Labile Protecting Groups : Research into acid-labile Cys-protecting groups for the Fmoc/tBu strategy includes diverse Fmoc-Cys(PG)-OH derivatives. The study highlighted the compatibility and application of these derivatives for the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

  • Synthesis of Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates : A novel solid-phase strategy utilizing Fmoc-Lys-(Tfa)-OH, a compound similar to Fmoc-D-Cys(Mtt)-OH, demonstrated success in assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core. This methodology is versatile and applicable for resins sensitive to mild and strong acidic conditions when acid-sensitive side chain amino protecting groups such as Mtt are employed (Sengupta et al., 2018).

  • Peptide Crosslinker Synthesis : Fmoc-D-Cys(Mtt)-OH derivatives are used for preparing peptide crosslinkers, as demonstrated by the synthesis of an MMP-13 degradable peptide using Fmoc chemistry. This method can be generally employed for synthesizing a wide range of peptides with reactive groups for grafting in tissue engineering applications (He & Jabbari, 2006).

  • Gene Delivery Systems : The solid-phase synthesis of perfluoroalkylated dimerizable detergents, used as gene delivery systems, has been demonstrated using Fmoc-Cys(SASRIN™ _® )-OH resin as a solid support, indicating a broader application in the field of gene therapy and delivery systems (Guilloteau et al., 2009).

Safety And Hazards

As with any chemical compound, handling “Fmoc-D-Cys(Mtt)-OH” requires appropriate safety measures. However, specific safety and hazard information for this compound was not found in the retrieved sources.


Future Directions

The future directions in the research and application of “Fmoc-D-Cys(Mtt)-OH” could involve the development of more efficient protecting group strategies1. This could facilitate the synthesis of more complex peptides and proteins, expanding the possibilities in peptide and protein science1.


Please note that this analysis is based on the available information and may not cover all aspects of “Fmoc-D-Cys(Mtt)-OH”. For a more detailed analysis, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCZXLMDPCBTSL-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131358
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Cys(Mtt)-OH

CAS RN

252206-29-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252206-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
A Krezel, J Wójcik, M Maciejczyk, W Bal - Inorganic chemistry, 2011 - ACS Publications
Glutathione disulfide (GSSG), a long disregarded redox partner of glutathione (GSH), is thought to participate in intracellular zinc homeostasis. We performed a concerted potentiometric …
Number of citations: 37 pubs.acs.org

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